molecular formula C8H13ClO B14637327 4-Chloro-2-(propan-2-yl)pent-4-enal CAS No. 54814-09-4

4-Chloro-2-(propan-2-yl)pent-4-enal

Cat. No.: B14637327
CAS No.: 54814-09-4
M. Wt: 160.64 g/mol
InChI Key: YWEHXITWBBPYFQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yl)pent-4-enal is a halogenated aliphatic aldehyde characterized by a pent-4-enal backbone substituted with a chlorine atom at position 4 and an isopropyl group at position 2. The compound combines electrophilic reactivity (due to the aldehyde group) with steric hindrance from the bulky isopropyl substituent, making it a versatile intermediate in organic synthesis. The presence of both a chloro group and an α,β-unsaturated aldehyde moiety may confer unique reactivity in nucleophilic additions or cyclization reactions .

Properties

CAS No.

54814-09-4

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

4-chloro-2-propan-2-ylpent-4-enal

InChI

InChI=1S/C8H13ClO/c1-6(2)8(5-10)4-7(3)9/h5-6,8H,3-4H2,1-2H3

InChI Key

YWEHXITWBBPYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=C)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yl)pent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-(propan-2-yl)pent-4-enal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yl)pent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chloro-2-(propan-2-yl)pent-4-enoic acid.

    Reduction: 4-Chloro-2-(propan-2-yl)pent-4-enol.

    Substitution: 4-Amino-2-(propan-2-yl)pent-4-enal or 4-Thio-2-(propan-2-yl)pent-4-enal.

Scientific Research Applications

4-Chloro-2-(propan-2-yl)pent-4-enal is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propan-2-yl)pent-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity: The aldehyde group in this compound enhances its reactivity in nucleophilic additions compared to phenolic () or amine derivatives (), which are more basic or acidic.
  • Steric Effects : The isopropyl group in the target compound may hinder reactions at the aldehyde site, unlike the less hindered pyrimidine () or triazine () analogs.
  • Aromaticity vs. Aliphaticity : Aromatic analogs (e.g., ) exhibit resonance stabilization and distinct electronic properties, whereas the aliphatic aldehyde in the target compound offers greater conformational flexibility .

Physicochemical Properties

Property This compound 4-Chloro-2-methyl-5-(propan-2-yl)phenol 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine Atrazine
Lipophilicity (log P) Estimated ~2.5 (moderate) 3.1 (high due to phenol) 2.8 (moderate) 2.6 (moderate)
Polarity High (aldehyde) Very high (phenol) Moderate (heterocycle) Moderate (triazine)
Reactivity Electrophilic aldehyde Acidic hydroxyl; electrophilic aromatic Halogenated heterocycle; SN2-active chloromethyl Nucleophilic triazine

Data Insights :

  • The aldehyde group in the target compound increases polarity compared to pyrimidine or triazine derivatives but is less polar than phenolic analogs due to the absence of a hydroxyl group .
  • Lipophilicity is influenced by chloro and isopropyl substituents, with phenolic compounds showing higher log P values due to aromatic hydrophobicity .

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